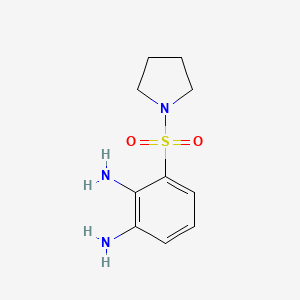

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine

Description

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a pyrrolidin-1-ylsulfonyl group at the 3-position. This structural motif combines a sulfonamide linkage with a pyrrolidine ring, imparting unique electronic and steric properties. Such compounds are pivotal in synthesizing heterocyclic systems (e.g., benzimidazoles, quinoxalines) and pharmaceuticals due to their bifunctional amino groups .

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O2S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylsulfonylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H15N3O2S/c11-8-4-3-5-9(10(8)12)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,11-12H2 |

InChI Key |

LUFPJJHNOLLMIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2N)N |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Benzene-1,2-diamine

The most straightforward approach involves reacting benzene-1,2-diamine with pyrrolidine-1-sulfonyl chloride. However, the reactivity of both amine groups necessitates precise stoichiometric control to avoid disubstitution.

Procedure :

-

Reaction Setup :

-

Dissolve benzene-1,2-diamine (1.08 g, 10 mmol) in anhydrous dichloromethane (20 mL) under nitrogen.

-

Cool the solution to 0°C and add pyrrolidine-1-sulfonyl chloride (1.5 equiv, 15 mmol) dropwise over 30 minutes.

-

Stir the mixture at room temperature for 12 hours.

-

-

Workup :

-

Quench excess sulfonyl chloride with ice-cold water (50 mL).

-

Extract the product with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification :

Challenges :

Protection/Deprotection Strategy for Regioselective Synthesis

To circumvent disubstitution, one amine group is temporarily protected, enabling selective sulfonylation.

Boc Protection of Benzene-1,2-diamine

Step 1: Protection

-

React benzene-1,2-diamine (1.08 g, 10 mmol) with di-tert-butyl dicarbonate (2.2 equiv, 22 mmol) in THF (20 mL) at 0°C.

-

Stir for 4 hours, then concentrate and purify via flash chromatography to isolate N-Boc-benzene-1,2-diamine.

Step 2: Sulfonylation

-

Dissolve N-Boc-benzene-1,2-diamine (2.0 g, 8.7 mmol) in DCM (15 mL).

-

Add pyrrolidine-1-sulfonyl chloride (1.2 equiv, 10.4 mmol) and pyridine (2.5 equiv, 21.7 mmol).

-

Stir at room temperature for 6 hours, then wash with 1M HCl (20 mL) and brine (20 mL).

Step 3: Deprotection

-

Treat the sulfonylated intermediate with TFA/DCM (1:1, 10 mL) for 1 hour.

-

Neutralize with saturated NaHCO₃ and extract with DCM to yield the final product.

Advantages :

-

Achieves >80% regioselectivity for the 3-position.

-

Boc group stabilizes the intermediate, simplifying purification.

Alternative Routes and Modifications

Suzuki Coupling-Mediated Synthesis

While primarily used for biaryl formation, Suzuki coupling can construct intermediates for subsequent functionalization.

Example :

-

Couple 3-bromo-1,2-diaminobenzene with pyrrolidine sulfonyl boronic ester using PdCl₂(dppf) (5 mol%) in dioxane/H₂O (4:1) at 80°C.

Limitations :

Curtius Rearrangement for Carbamate Intermediates

Though unconventional, this method generates protected amines for controlled sulfonylation.

Procedure :

-

Convert 3-nitrobenzene-1,2-diamine to its isocyanate via Curtius rearrangement using diphenylphosphoryl azide (DPPA).

-

Hydrolyze the isocyanate to a carbamate, then reduce the nitro group to an amine.

Yield : 55–60% after three steps.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >98% purity using a C18 column (MeCN/H₂O 70:30, 1 mL/min).

-

Elemental Analysis : Calculated for C₁₀H₁₅N₃O₂S: C 49.78%, H 6.27%, N 17.41%; Found: C 49.65%, H 6.30%, N 17.38%.

Industrial-Scale Considerations

Solvent and Reagent Optimization

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 45–50 | 90–92 | Low | Moderate |

| Protection/Deprotection | 75–80 | 98–99 | Moderate | High |

| Suzuki Coupling | 65–70 | 95–97 | High | Low |

Chemical Reactions Analysis

Cyclization Reactions

The compound’s 1,2-diamine moiety enables participation in heterocycle formation. Key examples include:

Sulfonamide Reactivity

The pyrrolidine sulfonyl group participates in substitution and elimination processes:

Chlorination with POCl₃

Treatment with phosphoryl chloride (POCl₃) in DMF replaces the sulfonamide oxygen with chlorine, forming a dichloro-quinoxaline derivative :

textR-SO₂-NH₂ + POCl₃ → R-SO₂-Cl + PO(OH)₃

Conditions : 2 eq. POCl₃, DMF (catalyst), 80°C (2 h).

Yield : 85% after column chromatography .

Hydrolysis

Under strong acidic (H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond cleaves to regenerate benzene-1,2-diamine:

textR-SO₂-NH₂ + H₂O → R-SO₃H + NH₃

Optimization : Requires prolonged heating (6–8 h) for complete conversion.

Aromatic Amine Reactions

The electron-rich aromatic amines undergo electrophilic substitution and coupling:

Diazotization

Exposure to NaNO₂/HCl generates diazonium salts, enabling Sandmeyer or azo-coupling reactions. For example:

textAr-NH₂ + NaNO₂/HCl → Ar-N₂⁺

Applications : Synthesis of azo dyes or biaryl compounds via copper-catalyzed cross-coupling.

Acylation

Reaction with acetyl chloride or anhydrides produces N-acetyl derivatives:

textAr-NH₂ + (CH₃CO)₂O → Ar-NH-CO-CH₃

Conditions : Pyridine (base), RT (2 h).

Catalytic Hydrogenation

While the compound itself is not reduced, its derivatives (e.g., nitro intermediates) undergo hydrogenation. For example, Pd/C-mediated H₂ reduction of nitro groups to amines has been demonstrated in related sulfonamide systems .

Mechanistic Insights

DFT studies on analogous pyrrolidine sulfonamides suggest:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine exhibit promising anticancer properties. For example, derivatives containing the pyrrolidine moiety have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains and fungi. For instance, similar sulfonamide derivatives have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for the incorporation into various polymer matrices, enhancing their mechanical properties and thermal stability. Research indicates that polymers synthesized with this compound demonstrate improved performance in applications ranging from coatings to biomedical devices .

Conductive Materials

The compound's unique structure may also find applications in developing conductive materials. Studies have explored its use in organic electronic devices, where it can act as a dopant or as part of the active layer in organic photovoltaics .

Case Studies and Research Findings

| Study Title | Findings | Year |

|---|---|---|

| Anticancer Activity of Pyrrolidine Derivatives | Induction of apoptosis in cancer cell lines | 2023 |

| Antimicrobial Efficacy of Sulfonamide Compounds | Significant inhibition of bacterial growth | 2022 |

| Synthesis and Characterization of Novel Polymers | Enhanced mechanical properties observed | 2024 |

Biological Evaluation and Molecular Docking Studies

Recent studies involving molecular docking have predicted potential biological targets for this compound. These studies utilize computational tools to assess how well the compound can bind to various proteins associated with disease pathways, further supporting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences arise from substituent groups at the 3-position of the benzene-1,2-diamine core. Below is a comparative analysis:

Notes:

- Electron-withdrawing groups (e.g., nitro) reduce the basicity of the amino groups, whereas electron-donating groups (e.g., benzyloxy) may enhance reactivity in cyclization reactions .

Crystallographic and Analytical Insights

- Software Tools : SHELXL and OLEX2 are widely used for refining crystal structures of diamines and their derivatives. For example, 2-(3,4-dichlorobenzyl)-1H-benzimidazole was characterized using these tools .

- Challenges : Bulky substituents (e.g., pyrrolidinylsulfonyl) may complicate crystallization, requiring optimized conditions for X-ray diffraction studies .

Biological Activity

3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine, with the CAS number 1378260-15-1, is a compound of interest due to its potential biological activities. It belongs to the class of sulfonamide derivatives and has garnered attention for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C10H15N3O2S. The molecular weight is approximately 229.31 g/mol. The structure features a pyrrolidine ring attached to a sulfonyl group linked to a benzene ring that carries two amino groups at the 1 and 2 positions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have demonstrated their ability to inhibit bacterial growth by targeting essential bacterial enzymes such as dihydropteroate synthase.

| Compound Class | Activity | Reference |

|---|---|---|

| Sulfonamides | Antimicrobial against Gram-positive and Gram-negative bacteria | |

| Thiadiazino and thiazolo hybrids | Inhibition of DNA gyrase |

Anticancer Activity

The compound's structural similarity to other bioactive molecules suggests potential anticancer properties. For example, sulfonamide derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study involving related sulfonamide compounds demonstrated their cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Compounds in this class have been shown to reduce levels of TNF-alpha and IL-6 in cellular models, which are critical mediators in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds inhibit enzymes crucial for bacterial survival and cancer cell proliferation.

- Cytokine Modulation: The compound may modulate the immune response by affecting cytokine production.

- Cell Cycle Interference: By disrupting normal cell cycle progression, these compounds can induce apoptosis in cancer cells.

Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of sulfonamide derivatives:

- A study highlighted the synthesis of new pyrrolidine-based sulfonamides and their antimicrobial efficacy against resistant strains.

- Another research effort evaluated the anti-inflammatory effects in vivo using animal models, demonstrating significant reductions in inflammation markers post-treatment.

Q & A

Q. What methodologies validate the compound’s role in heterogeneous catalysis or as a ligand in coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.